molecular formula C14H19ClN2 B4174242 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride

Cat. No.: B4174242
M. Wt: 250.77 g/mol
InChI Key: HROYNJMLGQGKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride, also known as MPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which plays a role in regulating neurotransmitter release in the brain.

Mechanism of Action

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride acts as a selective agonist for TAAR1, which is a G protein-coupled receptor that is expressed in various regions of the brain. When this compound binds to TAAR1, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This activation can have a variety of effects on brain function, including modulation of mood, motivation, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, this compound has been shown to increase dopamine release in the prefrontal cortex, which may have implications for the treatment of schizophrenia. This compound has also been shown to increase locomotor activity in rodents, which suggests that it may have stimulant-like effects. Additionally, this compound has been shown to increase heart rate and blood pressure in rats, which suggests that it may have cardiovascular effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride in lab experiments is that it is a selective agonist for TAAR1, which allows for more specific and targeted manipulation of neurotransmitter release. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for the study of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride. One area of interest is in the development of new treatments for addiction and drug abuse. This compound has been shown to modulate dopamine release in the brain, which suggests that it may be a promising target for the development of new medications for addiction. Another area of interest is in the study of the role of TAAR1 in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. Finally, future research could focus on the development of new compounds that target TAAR1 with greater specificity and efficacy.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of addiction and drug abuse, as TAAR1 has been shown to play a role in the regulation of dopamine release in the brain. This compound has also been studied for its potential use in the treatment of schizophrenia, as TAAR1 has been shown to modulate the activity of dopaminergic neurons in the prefrontal cortex.

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-12(13-7-4-3-5-8-13)15-11-14-9-6-10-16(14)2;/h3-10,12,15H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROYNJMLGQGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CN2C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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